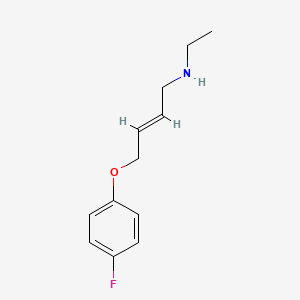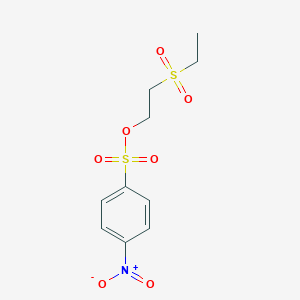
N-ethyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as apigenin-7-ethyl ether, is a flavonoid compound that has gained attention in the scientific community due to its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of N-ethyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamidethyl ether is not fully understood, but it is believed to work through a variety of pathways. It may inhibit the activity of certain enzymes involved in cancer cell growth, reduce inflammation by inhibiting the production of inflammatory cytokines, and protect neurons by reducing oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that N-ethyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamidethyl ether may have a variety of biochemical and physiological effects. It may reduce the expression of certain genes involved in cancer cell growth, inhibit the activity of certain enzymes involved in inflammation, and reduce oxidative stress in neurons. It has also been shown to have antioxidant properties and may protect against DNA damage.
Advantages and Limitations for Lab Experiments
One advantage of using N-ethyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamidethyl ether in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Future Directions
There are several potential future directions for research on N-ethyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamidethyl ether. One area of interest is its potential use in treating neurodegenerative diseases, as studies have shown promising results in animal models. Additionally, further research could be done to better understand its mechanism of action and to explore its potential use in combination with other compounds for treating cancer and inflammation.
Synthesis Methods
Apigenin-7-ethyl ether can be synthesized through a multi-step process involving the reaction of apigenin with ethyl chloroformate in the presence of a base, followed by the addition of N-methylmorpholine and then 3-methylbenzoyl chloride. The resulting product is then purified through column chromatography to obtain pure N-ethyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamidethyl ether.
Scientific Research Applications
Apigenin-7-ethyl ether has been studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. Research has shown that N-ethyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamidethyl ether may inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation in the body. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-ethyl-N-(3-methylphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-3-20(15-9-6-7-13(2)11-15)18(21)16-12-14-8-4-5-10-17(14)23-19(16)22/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHXCTDLFRGQTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-cyclohexyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5012508.png)
![2-bromo-N-{1-methyl-2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5012515.png)

![3-chloro-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5012541.png)

![ethyl 5-(2H-1,2,3-benzotriazol-2-ylacetyl)-1-(3-phenylpropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5012557.png)
![2-[4-allyl-5-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5012564.png)
![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5012572.png)
![1-(2-fluorophenyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5012580.png)
![4-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5012584.png)
![3-[3-(1-pyrrolidinylmethyl)phenyl]-1H-pyrazole trifluoroacetate](/img/structure/B5012598.png)
![4-chloro-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide](/img/structure/B5012599.png)

![5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5012610.png)